Z-Leu-leu-leu-al is a natural product found in Tricholoma pardinum, Glycyrrhiza glabra, and Glycyrrhiza inflata with data available.
MG-132
CAS No.: 133407-82-6
VCID: VC0548399
Molecular Formula: C26H41N3O5
Molecular Weight: 475.6 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Description |
MG-132, chemically known as Z-Leu-Leu-Leu-al, is a potent, reversible, and cell-permeable proteasome inhibitor. It belongs to the class of synthetic peptide aldehydes, which are substrate analogues and potent transition-state inhibitors of the chymotrypsin-like activity of the proteasome machinery . MG-132 is widely used in research to study cellular processes such as apoptosis, cell cycle regulation, and protein degradation. Mechanism of ActionMG-132 selectively blocks the proteolytic activity of the 26S proteasome, a large ATP-dependent protease complex responsible for degrading ubiquitinated proteins in eukaryotic cells . By inhibiting the proteasome, MG-132 reduces the degradation of ubiquitin-conjugated proteins, leading to the accumulation of these proteins within the cell. This can disrupt various cellular processes, including cell cycle progression and apoptosis . MG-132 also inhibits NF-κB activation by preventing the degradation of IκB, a protein that inhibits NF-κB . Additionally, it can induce autophagy by stabilizing Atg protein levels . Induction of ApoptosisMG-132 has been shown to induce apoptosis in various cell types. For example, in gallbladder cancer cells (GBC-SD), MG-132 upregulates death receptors DR5 and DR4, enhancing TRAIL-induced apoptosis through a caspase-dependent pathway . This suggests that MG-132 could be used in combination with TRAIL to treat TRAIL-resistant cancers. Inhibition of Cell ProliferationMG-132 inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Studies have demonstrated its effectiveness in reducing the viability of GBC-SD cells and other cancer cell lines . Effects on Cellular MetabolismMG-132 treatment has been shown to alleviate cancer cachexia by reducing weight loss and altering carbohydrate metabolism . This suggests potential therapeutic applications in managing cancer-related metabolic disorders. Induction of Oxidative StressIn human pulmonary fibroblast cells (HPF), MG-132 induces growth inhibition and cell death accompanied by increased reactive oxygen species (ROS) levels and glutathione (GSH) depletion . Applications in ResearchMG-132 is primarily used for in vitro research purposes, including studies on proteasome function, apoptosis, and autophagy. It is not approved for human use or diagnostic applications . Table 2: Biological Effects of MG-132
Table 3: Research Applications
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 133407-82-6 | ||||||||||||||||||
Product Name | MG-132 | ||||||||||||||||||
Molecular Formula | C26H41N3O5 | ||||||||||||||||||
Molecular Weight | 475.6 g/mol | ||||||||||||||||||
IUPAC Name | benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | ||||||||||||||||||
Standard InChI | InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 | ||||||||||||||||||
Standard InChIKey | TZYWCYJVHRLUCT-VABKMULXSA-N | ||||||||||||||||||
Isomeric SMILES | CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | ||||||||||||||||||
SMILES | CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | ||||||||||||||||||
Canonical SMILES | CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | ||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||
Purity | >98% | ||||||||||||||||||
Sequence | LLL | ||||||||||||||||||
Shelf Life | >5 years if stored properly | ||||||||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||||||||
Storage | Dry, dark and at 0-4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||
Synonyms | enzyloxycarbonyl-Leu-Leu-Leu-aldehyde benzyloxycarbonyl-leucyl-leucyl-leucinal benzyloxycarbonylleucyl-leucyl-leucine aldehyde carbobenzoxy-leucyl-leucyl-leucinal carbobenzoxyl-leucinyl-leucinyl-leucinal-H carbobenzyloxy-leucinyl-leucinyl-leucinal LLL cpd MG 132 MG-132 MG132 Z-Leu-Leu-Leu-al Z-Leu-Leu-leucinal Z-LLL ZLLL-CHO ZLLLal |
||||||||||||||||||
Reference | Tsubuki S, et al. J Biochem, 1996, 119(3), 572-576. Fiedler MA, et al. Am J Respir Cell Mol Biol, 1998, 19(2), 259-268. MacLaren AP, et al. Cell Death Differ, 2001, 8(3), 210-218. + Expand Lee, Do Hee; Goldberg, Alfred L (October 1998). "Proteasome inhibitors: valuable new tools for cell biologists". Trends in Cell Biology. 8 (10): 397–403. doi:10.1016/S0962-8924(98)01346-4. PMID 9789328. Ito A, Takahashi R, Muira C, Baba Y (1975). "Synthetic Study of Peptide Aldehydes". Chemical and Pharmaceutical Bulletin. 12 (23): 3106–3113. doi:10.1248/cpb.23.3106. Hayashi M, Saito Y, Kawashima S (31 January 1992). "Calpain activation is essential for membrane fusion of erythrocytes in the presence of exogenous Ca2+". Biochem Biophys Res Commun. 182 (2): 939–946. doi:10.1016/0006-291x(92)91822-8. PMID 1734892. Rock, Kenneth L.; Gramm, Colette; Rothstein, Lisa; Clark, Karen; Stein, Ross; Dick, Lawrence; Hwang, Daniel; Goldberg, Alfred L. (September 1994). "Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules". Cell. 78 (5): 761–771. doi:10.1016/s0092-8674(94)90462-6. ISSN 0092-8674. PMID 8087844. S2CID 22262916. Lee, Do Hee; Goldberg, Alfred L. (1 November 1996). "Selective Inhibitors of the Proteasome-dependent and Vacuolar Pathways of Protein Degradation in Saccharomyces cerevisiae". Journal of Biological Chemistry. 271 (44): 27280–27284. doi:10.1074/jbc.271.44.27280. ISSN 0021-9258. PMID 8910302. S2CID 40396862. Harhouri K, et al. MG132-induced progerin clearance is mediated by autophagy activation and splicing regulation. EMBO Mol Med. 2017 Sep;9(9):1294-1313. Fan WH, et al. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress. Acta Pharmacol Sin. 2011 May;32(5):619-25. Tsubuki S, et al. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. J Biochem. 1996 Mar;119(3):572-6. Banerjee and Liefshitz (2001) Potential of the proteasome inhibitor MG-132 as an anticancer agent, alone and in combination. Anticancer Res. 21 3941 PMID: 11911275 Palombella et al (1994) The ubiquitin-proteasome pathway is required for processing the NF-κB1 precursor protein and the activation of NF-κB. Cell 78 773 PMID: 8087845 Tsubuki et al (1996) Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-Leucine and tri-Leucine. J.Biochem. 119 572 PMID: 8830056 Ma et al (2020) Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Res. 30 678 PMID: 32541865 Douar et al (2001) Intracellular trafficking of adeno-associated virus vectors: routing to the late endosomal compartment and proteasome degradation J.Virol. 75 1824 PMID: 11160681 Lee, D.H., and Goldberg, A.L. Proteasome inhibitors: Valuable new tools for cell biologists. Trends Cell Biol. 8(10), 397-403 (1998). Elliott, P.J., Zollner, T.M., and Boehncke, W.H. Proteasome inhibition: A new anti-inflammatory strategy. J. Mol. Med. (Berl.) 81(4), 235-245 (2003). Tsuda, S., Shinohara, M., Oshita, T., et al. Novel mechanism of regulation of the 5-lipoxygenase/leukotriene B4 pathway by high-density lipoprotein in macrophages. Sci. Rep. 7(1), 12989 (2017). |
||||||||||||||||||
PubChem Compound | 462382 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume